
SAR405838
Overview
Description
SAR-405838 is a novel small-molecule inhibitor that targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant potential in cancer therapy by reactivating p53, which is often inactivated in various cancers due to overexpression of MDM2 .
Preparation Methods
SAR-405838 is synthesized using a procedure similar to that used for MI-888. The synthetic route involves multiple steps, including the formation of key intermediates and final coupling reactions. The compound is purified to achieve a purity of over 95% by high-performance liquid chromatography . Industrial production methods for SAR-405838 are not extensively documented, but they likely involve large-scale synthesis and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Biochemical Binding Interactions
SAR405838 binds MDM2 with high specificity, disrupting the MDM2-p53 interaction.
Table 1: Binding Affinity and Selectivity
Parameter | Value/Result | Source |
---|---|---|
MDM2 Binding (K<sub>i</sub>) | 0.88 nM | |
Selectivity over MDMX | >10,000-fold | |
Selectivity over Bcl-2/Bcl-xL | No binding at 10 μM | |
β-Catenin Binding | No activity at 10 μM |
Structural Basis of Binding :
-
Mimics p53 residues Phe19, Trp23, and Leu26.
-
Chlorine in the oxindole group forms hydrophobic contacts with MDM2.
-
Induces refolding of MDM2’s N-terminal region, creating additional hydrogen bonds with His96 .
Chemical Stability and Pharmacokinetics
This compound demonstrates robust stability in biological matrices:
Table 2: Stability and Pharmacokinetic Profile
Condition/Parameter | Result | Source |
---|---|---|
Stability in Cell Culture | No isomerization observed | |
Oral Bioavailability (Mice) | 53% | |
Plasma Half-Life (Mice) | 4.2 hours | |
Dose Linearity (Humans) | Non-linear above 200 mg |
Mechanism of Action and Downstream Effects
This compound activates wild-type p53 by blocking MDM2-mediated ubiquitination, leading to:
Table 3: In Vitro Efficacy in Cancer Cell Lines
Cell Line (p53 Wild-Type) | IC<sub>50</sub> (this compound) | IC<sub>50</sub> (MI-219) |
---|---|---|
SJSA-1 Osteosarcoma | 0.10 μM | 0.50 μM |
HCT-116 Colon Cancer | 0.15 μM | 0.80 μM |
RS4;11 Leukemia | 0.20 μM | 1.20 μM |
Data derived from . |
Resistance Mechanisms
Prolonged exposure to this compound can select for p53 mutations (e.g., R273C in SJSA-1 models), reducing drug efficacy .
Clinical Pharmacokinetics
Phase I trials revealed:
Scientific Research Applications
SAR-405838 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, leading to p53-dependent cell-cycle arrest and apoptosis in various cancer cell lines and xenograft models . The compound has been advanced into phase I clinical trials for the treatment of cancers that retain wild-type p53 . Additionally, SAR-405838 has been investigated for its potential in treating dedifferentiated liposarcoma, an aggressive malignancy characterized by the amplification of MDM2 .
Mechanism of Action
SAR-405838 exerts its effects by binding to MDM2 with high specificity and affinity, thereby preventing MDM2 from interacting with p53 . This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of pro-apoptotic genes such as PUMA. The activation of p53 ultimately induces cell-cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
SAR-405838 is compared with other MDM2 inhibitors such as Nutlin-3a and MI-219. While these compounds also inhibit the MDM2-p53 interaction, SAR-405838 has shown greater potency and specificity . The unique molecular interactions and high affinity of SAR-405838 make it a promising candidate for cancer therapy. Similar compounds include Nutlin-3a, MI-219, and MI-888 .
Biological Activity
SAR405838, also known as MI-77301, is a potent small-molecule inhibitor targeting the MDM2-p53 interaction. It has garnered attention for its potential therapeutic applications in various cancers, particularly those with wild-type p53. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical findings, clinical studies, and implications for cancer treatment.
This compound functions primarily by inhibiting the MDM2 protein, which negatively regulates the p53 tumor suppressor. By preventing MDM2 from binding to p53, this compound stabilizes p53 levels, leading to its activation. This activation triggers several downstream effects:
- Induction of Apoptosis : The stabilization of p53 promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as PUMA and BAX.
- Cell Cycle Arrest : Activated p53 leads to cell cycle arrest, preventing cancer cells from proliferating.
- Sensitization to Chemotherapy : this compound has been shown to enhance the efficacy of traditional chemotherapeutics in resistant cancer cell lines.
Preclinical Studies
Numerous studies have demonstrated the efficacy of this compound in vitro and in vivo. A summary of key findings is presented in Table 1.
Case Study: Neuroblastoma
In a study focusing on neuroblastoma (NB), this compound was tested on multiple NB cell lines with wild-type p53. The results showed significant induction of apoptosis marked by increased levels of cleaved PARP and Caspase 3 after treatment with this compound. The compound also demonstrated a dose-dependent effect on cell viability, with IC50 values indicating potent anti-proliferative activity across different cell lines (Figure 1).
Clinical Studies
This compound has progressed into clinical trials, notably a Phase I study assessing its safety and pharmacodynamics when combined with other agents like pimasertib. Key outcomes from this study include:
- Safety Profile : The most common adverse events included disease progression and gastrointestinal symptoms. Notably, no treatment-related deaths were reported.
- Pharmacokinetics : The study monitored the drug's absorption and distribution patterns, confirming its potential for further clinical development in combination therapies for advanced solid tumors .
Implications for Cancer Treatment
The ability of this compound to activate p53 provides a promising avenue for treating cancers that retain functional p53 but are resistant to conventional therapies. Its role in enhancing the effects of chemotherapeutic agents suggests that it could be integrated into existing treatment regimens to improve patient outcomes.
Q & A
Basic Research Questions
Q. What is the structural basis of SAR405838's high-affinity binding to MDM2?
this compound binds to MDM2 by mimicking the three critical residues of p53 (Phe19, Trp23, Leu26) and forms additional interactions, including hydrophobic interactions with the Cl atom in its oxindole group, π-π stacking between the 2-fluoro-3-chlorophenyl group and His96, and hydrogen bonding between its carboxyl group and His96. The co-crystal structure (PDB: 4UMN) reveals that this compound induces refolding of MDM2's N-terminal region (residues 10–18), enhancing binding stability .
Q. How selective is this compound for MDM2 compared to other proteins?
Selectivity assays at 10 μM show no significant inhibition of MDMX, Bcl-2, Bcl-xL, Mcl-1, or β-catenin. This compound’s specificity for MDM2 is attributed to its unique interactions with the p53-binding pocket, validated via competitive fluorescence polarization assays .
Q. Which in vitro models are suitable for evaluating this compound’s efficacy?
Wild-type p53 cancer cell lines (e.g., SJSA-1 osteosarcoma, RS4;11 leukemia, HCT116 colon cancer) are optimal. IC₅₀ values range from 89–270 nM in viability assays (MTT or CellTiter-Glo). p53-mutant/deficient lines (e.g., MDA-MB-468) serve as negative controls to confirm p53-dependent mechanisms .
Q. What pharmacokinetic properties make this compound suitable for oral administration?
this compound exhibits a plasma half-life of 6–8 hours in mice, high oral bioavailability (>60%), and dose-dependent exposure (Cmax and AUC). Stability in microsomal assays and low plasma protein binding (free fraction <5%) further support its oral efficacy .
Advanced Research Questions
Q. How should researchers design in vivo experiments to assess this compound’s antitumor efficacy?
Use xenograft models with wild-type p53 tumors (e.g., SJSA-1, RS4;11) and administer this compound orally at 100–200 mg/kg daily. Endpoints include tumor volume regression (caliper measurements), apoptosis (TUNEL staining), and p53 pathway activation (western blot for p21, PUMA). Complete tumor regression in SJSA-1 models requires single-dose optimization .
Q. What mechanisms underlie acquired resistance to this compound in vitro versus in vivo?
In vitro resistance in SJSA-1 cells arises from homozygous p53 DNA-binding domain mutations (e.g., R248Q), abolishing p53 activation. In vivo resistance involves heterozygous p53 mutations (e.g., C176F) that partially disrupt DNA binding while retaining partial p53 functionality, necessitating allele-specific sequencing and structural modeling to assess mutant tetramer stability .
Q. How does this compound synergize with chemotherapeutics like doxorubicin?
In p53 wild-type neuroblastoma models, co-treatment with this compound (0.1–1 μM) and doxorubicin (10–100 nM) enhances PARP/caspase-3 cleavage and upregulates PUMA/BAX. Synergy is quantified via Chou-Talalay combination indices (CI <1) and validated in chemo-resistant LA-N-6 cells using annexin V/PI flow cytometry .
Q. What methodologies quantify this compound’s limited brain distribution?
Use P-gp/Bcrp knockout mice and LC-MS/MS to measure brain-to-plasma ratios (Kp). In vitro MDCKII-MDR1 assays with LY335979 (P-gp inhibitor) show 3.5-fold increased intracellular accumulation. Compartmental modeling estimates efflux clearance (CLout) 40-fold higher than influx (CLin), requiring transporter inhibition (e.g., elacridar) to improve brain tumor efficacy .
Q. How can researchers validate p53-dependent apoptosis in this compound-treated tumors?
CRISPR-Cas9 p53-knockout isogenic cell lines (e.g., SH-SY5Y) and RNA-seq confirm transcriptional reliance on p53. In vivo, immunohistochemistry for p53 targets (e.g., p21, MDM2) and apoptosis markers (cleaved caspase-3) in xenograft sections differentiate on-target effects .
Q. What biomarkers guide patient selection in this compound clinical trials?
Tumors must be screened for wild-type p53 (Sanger sequencing/Next-Gen Sequencing) and MDM2 amplification (FISH/qPCR). Phase I trials (NCT01636479, NCT01985191) used RECIST criteria and 3-month progression-free survival (PFS) rates (32%) to assess efficacy, with dose-limiting toxicities (thrombocytopenia, diarrhea) monitored via CBC and CTCAE v4.0 .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in resistance mechanisms (in vitro vs. in vivo) highlight the need for orthogonal validation using patient-derived xenografts (PDX) and single-cell sequencing .
- Experimental Controls : Include p53-null cell lines and isogenic p53-rescued models to confirm on-target effects.
- Statistical Analysis : Use two-tailed t-tests for apoptosis/viability assays and log-rank tests for survival studies.
Properties
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303607-60-4 | |
Record name | SAR-405838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-405838 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAR-405838 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.